N'-(3-cyclohexen-1-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide
Overview
Description
N'-(3-cyclohexen-1-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide, also known as CHM-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CHM-1 is a hydrazone derivative of 4-hydroxy-3-methoxybenzoic acid and cyclohex-3-en-1-carbaldehyde, which has shown promising anti-tumor properties in preclinical studies.
Mechanism of Action
The exact mechanism of action of N'-(3-cyclohexen-1-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide is not fully understood. However, it has been suggested that this compound may inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. By inhibiting this enzyme, this compound may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor properties, this compound has also been found to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(3-cyclohexen-1-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide is its potent anti-tumor activity. This makes it an attractive candidate for further development as a cancer therapeutic. However, one limitation of this compound is its poor solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on N'-(3-cyclohexen-1-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets in cancer cells. Secondly, the pharmacokinetics and pharmacodynamics of this compound need to be further investigated to determine its optimal dosing regimen and potential side effects. Thirdly, the potential applications of this compound in the treatment of neurological disorders such as Alzheimer's disease need to be explored further. Finally, the development of novel formulations of this compound with improved solubility and bioavailability may enhance its therapeutic potential.
Scientific Research Applications
N'-(3-cyclohexen-1-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism for the elimination of cancer cells.
Properties
IUPAC Name |
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-hydroxy-3-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-20-14-9-12(7-8-13(14)18)15(19)17-16-10-11-5-3-2-4-6-11/h2-3,7-11,18H,4-6H2,1H3,(H,17,19)/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIPQSBRWXYPFA-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NN=CC2CCC=CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)N/N=C/C2CCC=CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.